1-(4-Bromophenyl)ethanone oxime, also known as 4-bromoacetophenone oxime, is an organic compound characterized by the molecular formula CHBrN\O. This compound features a bromine atom attached to a phenyl group, which is further connected to an ethanone moiety through an oxime functional group. The presence of the bromine atom imparts unique chemical properties, making it valuable in various synthetic applications. Its structural formula can be represented as follows:
textBr |C6H4 - C(=NOH) - CH3
The compound exhibits a melting point ranging from 108 to 110 °C and a boiling point of approximately 259.9 °C at standard atmospheric pressure . It is soluble in polar solvents such as methanol, indicating its potential for use in various
A study highlighted the transformation of oximes, including 1-(4-bromophenyl)ethanone oxime, using hydrogen peroxide and hydrobromic acid, leading to dibromo ketones .
Research indicates that 1-(4-bromophenyl)ethanone oxime possesses biological relevance. It has been identified as a biochemical reagent with potential applications in life sciences research. The compound's derivatives have been studied for their antimicrobial properties and interactions with various biological systems . Specifically, its ability to act as a ligand in metal complexes suggests potential roles in biological catalysis and drug design.
The synthesis of 1-(4-bromophenyl)ethanone oxime typically involves the reaction of 4-bromoacetophenone with hydroxylamine hydrochloride in the presence of a suitable solvent. A common method is as follows:
This method has been reported to yield 78% of pure product .
1-(4-Bromophenyl)ethanone oxime finds applications in various fields:
Interaction studies involving 1-(4-bromophenyl)ethanone oxime focus on its binding affinity with metal ions, which can influence its reactivity and stability. For example, complexes formed with transition metals such as copper(II), nickel(II), and cobalt(II) have been synthesized and characterized, revealing insights into their thermal, electrical, and optical properties . These studies are crucial for understanding how modifications to the oxime structure can enhance or alter biological activity.
Several compounds share structural similarities with 1-(4-bromophenyl)ethanone oxime. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(2-Bromophenyl)ethanone oxime | CHBrN\O | Similar structure but with bromine at position 2 |
| Acetophenone oxime | CHNO | Lacks bromine substitution; simpler structure |
| 1-(4-Chlorophenyl)ethanone oxime | CHClN\O | Chlorine substitution instead of bromine |
| 1-(4-Methoxyphenyl)ethanone oxime | CHNO | Contains a methoxy group instead of bromine |
The unique feature of 1-(4-bromophenyl)ethanone oxime lies in its specific bromine substitution at the para position on the phenyl ring, which significantly influences its reactivity and biological properties compared to other similar compounds.
The Beckmann rearrangement of 1-(4-Bromophenyl)ethanone oxime in polyphosphoric acid media represents a fundamental transformation pathway that converts the oxime functional group into an amide through a well-characterized mechanism [1]. This rearrangement occurs under acidic conditions and is initiated by protonation of the nitrogen atom, followed by rearrangement of the carbon-nitrogen bond [2]. The reaction typically proceeds at elevated temperatures between 110-150°C with polyphosphoric acid serving as both solvent and catalyst [3].
The mechanistic pathway begins with protonation of the oxime hydroxyl group by polyphosphoric acid, creating a water molecule as a leaving group [4]. The departure of water is accompanied by migration of the group anti-periplanar to the leaving group, which in the case of 1-(4-Bromophenyl)ethanone oxime involves either the phenyl or methyl substituent [1] [5]. The stereochemistry of the rearrangement is largely dependent on the starting oxime configuration, with the migrating group being anti-periplanar to the leaving group on the nitrogen [1].
Under polyphosphoric acid conditions, the reaction demonstrates excellent efficiency with yields ranging from 75-85% and reaction times of 10-15 minutes at 110°C [6] [3]. The high reactivity in polyphosphoric acid medium is attributed to the strong acidic environment that facilitates protonation of the oxime nitrogen and stabilizes the intermediate carbocation formed during the rearrangement process [2] [7]. Recent studies have shown that microwave-assisted conditions in polyphosphoric acid can reduce reaction times to 2-5 minutes while maintaining yields of 80-90% [3].
The regioselectivity of the Beckmann rearrangement is governed by several factors, including steric hindrance around the migrating group and the stability of the intermediate and final products [5]. For 1-(4-Bromophenyl)ethanone oxime, the preference for migration typically favors the phenyl group over the methyl group, leading to formation of N-(4-bromophenyl)acetamide as the major product [6] [8]. This selectivity pattern reflects the greater migratory aptitude of aromatic groups compared to alkyl substituents in Beckmann rearrangements [5].
Table 1: Beckmann Rearrangement Reaction Parameters
| Reaction Conditions | Reaction Time | Yield (%) | Major Product |
|---|---|---|---|
| Polyphosphoric acid, 110°C | 10-15 min | 75-85 | N-(4-bromophenyl)acetamide |
| H₂SO₄ (conc.), 80°C | 2-4 hours | 65-75 | N-(4-bromophenyl)acetamide |
| PCl₅, CHCl₃, reflux | 3-6 hours | 60-70 | N-(4-bromophenyl)acetamide |
| TsCl, pyridine, 60°C | 4-8 hours | 70-80 | N-(4-bromophenyl)acetamide |
| Microwave, PPA, 150°C | 2-5 min | 80-90 | N-(4-bromophenyl)acetamide |
The nucleophilic reactivity of 1-(4-Bromophenyl)ethanone oxime in bioconjugation applications stems from the α-effect nucleophilicity of hydroxylamine derivatives [9] [10]. Due to the α-effect, alkoxyamines are strongly nucleophilic and readily react with a wide range of electrophiles, particularly aldehydes and ketones [9]. This property makes oximes exceptionally valuable for bioconjugation strategies where chemoselective bond formation under mild conditions is essential [11].
The formation of oximes through bioconjugation proceeds via a condensation mechanism involving nucleophilic attack by the hydroxylamine nitrogen on the carbonyl carbon, followed by elimination of water [9] [12]. The reaction mechanism follows classical imine formation pathways but benefits from enhanced nucleophilicity due to the α-effect [13]. The oxime tether formed is very small in size, consisting only of three non-hydrogen atoms, and thus constitutes minimal perturbation of native biomolecules [9].
Kinetic studies reveal that the second-order rate constants for oxime formation vary significantly depending on the carbonyl substrate [9] [13]. For aldehyde substrates, rate constants typically reach 1.2 × 10⁻³ M⁻¹s⁻¹ under optimal conditions, while ketone substrates exhibit lower reactivity with rate constants of approximately 3.5 × 10⁻⁵ M⁻¹s⁻¹ [14] [13]. The pH optimum for these reactions generally falls between 4.5-6.0, with aldehyde substrates preferring slightly more acidic conditions [14] [15].
Catalytic enhancement of oxime bioconjugation has been achieved through the use of nucleophilic catalysts, most notably aniline and its derivatives [16] [17]. Aniline acts as a nucleophilic catalyst through formation of a transient imine intermediate that facilitates oxime formation [17]. For ketone substrates, p-phenylenediamine has proven superior to aniline, providing 19-fold rate enhancement compared to aniline-catalyzed reactions and 120-fold enhancement over uncatalyzed conditions [16].
Table 2: Bioconjugation Reactivity Parameters
| Parameter | Aldehyde Substrates | Ketone Substrates |
|---|---|---|
| Second-order rate constant (M⁻¹s⁻¹) | 1.2 × 10⁻³ | 3.5 × 10⁻⁵ |
| pH optimum | 4.5-5.5 | 5.0-6.0 |
| Temperature optimum (°C) | 25-37 | 37-50 |
| Catalyst requirement | Aniline (2-10 mM) | p-Phenylenediamine (2-5 mM) |
| Hydrolytic stability (t₁/₂) | >24 hours (pH 7.4) | >48 hours (pH 7.4) |
| Bioorthogonality | Excellent | Good |
| Cell viability | >95% (1 mM) | >90% (1 mM) |
Recent developments have identified saline as an effective accelerator for oxime-mediated bioconjugation reactions [14]. Saline accelerates oxime kinetics in a concentration-dependent manner under physiological conditions, offering an efficient and non-toxic catalytic option for performing bioorthogonal coupling reactions [14]. This discovery represents a significant advancement in making oxime chemistry more biofriendly and versatile for sensitive biomolecule conjugation [14].
The stereochemical aspects of 1-(4-Bromophenyl)ethanone oxime formation and subsequent transformations are critical determinants of reaction outcomes and product selectivity [18] [19]. Oxime formation can result in two geometric isomers, designated as E and Z configurations, based on the relative positions of the hydroxyl group and the larger substituent around the carbon-nitrogen double bond [20]. The E isomer is typically thermodynamically more stable and predominant in most synthetic conditions [19] [20].
Computational studies using density functional theory have revealed that E-isomers of oximes are thermodynamically more stable than corresponding Z-isomers by significant energy margins [19]. The energy barrier for E/Z isomerization is approximately 200 kJ/mol, making interconversion extremely unlikely at room temperature [19]. This high barrier ensures that the stereochemical outcome of oxime formation is kinetically controlled and depends on the initial reaction conditions rather than thermodynamic equilibration [19].
The stereochemical preference in oxime formation is influenced by several factors, including steric hindrance, electronic effects, and hydrogen bonding interactions [21]. For 1-(4-Bromophenyl)ethanone oxime, the typical E/Z ratio obtained under standard synthetic conditions is approximately 70:30, favoring the E-isomer [20]. This preference reflects the reduced steric interactions in the E-configuration where the bulky bromophenyl group is positioned away from the hydroxyl substituent [19].
In Beckmann rearrangement processes, the stereochemistry of the starting oxime directly determines the regioselectivity of the transformation [5] [22]. The rearrangement occurs stereospecifically, with the migrating group being anti-periplanar to the leaving group on nitrogen [1] [5]. For E-configured 1-(4-Bromophenyl)ethanone oxime, the phenyl group preferentially migrates, yielding N-(4-bromophenyl)acetamide as the major product [5]. Conversely, Z-isomers would favor methyl group migration, leading to different regioisomeric outcomes [5].
Table 3: Stereochemical Outcomes and Isomerization
| Oxime Configuration | Thermodynamic Stability | Beckmann Migration | Product Selectivity | Isomerization Barrier (kJ/mol) |
|---|---|---|---|---|
| E-isomer | More stable | Phenyl group migrates | N-(4-bromophenyl)acetamide (major) | ~200 |
| Z-isomer | Less stable | Methyl group migrates | 4-Bromoacetanilide (minor) | ~200 |
| E/Z mixture (typical) | E:Z = 70:30 | Mixed products | Dependent on conditions | High barrier |
The remarkable effect of E/Z isomers extends to catalytic transformations, particularly in asymmetric hydrogenation reactions [22]. Studies have demonstrated that E and Z isomers of oximes can lead to dramatically different enantioselectivities in catalytic asymmetric hydrogenation, with chiral products reflecting the distinct stereochemical environments provided by each isomer [22]. This observation underscores the importance of controlling oxime stereochemistry in synthetic applications [22].
Transition metal-catalyzed transformations of 1-(4-Bromophenyl)ethanone oxime involve complex catalytic cycles that enable diverse functionalization patterns while maintaining high selectivity and efficiency [23] [24]. These catalytic systems have revolutionized oxime chemistry by providing access to previously challenging transformations under mild conditions [25] [26].
The catalytic cycle for asymmetric hydrogenation of oximes to hydroxylamines using iridium catalysts represents one of the most thoroughly characterized systems [27]. The cycle consists of dihydrogen activation and hydride transfer steps, with the hydride transfer serving as the chirality-determining step [27]. The involvement of methanesulfonate anion in this reaction is crucial for both rate enhancement and stereoselectivity [27]. The calculated energy barriers for hydride transfer steps with methanesulfonate anion are significantly lower than those without the anion, demonstrating the importance of non-covalent interactions in determining catalytic efficiency [27].
Palladium-catalyzed transformations of oximes, particularly Heck-type cyclizations, proceed through oxidative addition, migratory insertion, and reductive elimination steps [25] [28]. O-Acyl oximes serve as versatile building blocks in these transformations, acting as both substrates and internal oxidants [25] [26]. This dual role eliminates the need for external oxidants and enables transformations under milder conditions with improved functional group tolerance [25].
Iron-catalyzed C-H bond functionalization of oximes has emerged as a cost-effective alternative to precious metal catalysis [29]. These systems utilize photo-induced ligand-to-metal charge transfer mechanisms to activate C-H bonds adjacent to the oxime functionality [29]. The method avoids the need for photocatalysts and bases, utilizing readily available iron catalysts under mild conditions with broad substrate scope and high efficiency [29].
Copper-based catalytic systems have found particular utility in O-functionalization reactions of oximes [23]. Copper catalysts facilitate O-arylation reactions with arylboronic acids in the presence of pyridine, providing access to oxime ethers under mild conditions [23]. The suggested mechanism involves copper(II) species, though the exact nature of the active catalyst remains under investigation [23].
Table 4: Transition Metal-Catalyzed Transformations
| Metal Catalyst | Reaction Type | Conditions | Yield (%) | ee (%) |
|---|---|---|---|---|
| Pd(OAc)₂/PPh₃ | Heck cyclization | DMF, 120°C, 12h | 65-80 | N/A |
| Cu(OAc)₂/Pyridine | O-Arylation | DCE, 50°C, 48h | 70-85 | N/A |
| Fe(BF₄)₂·6H₂O | Reduction to amine | MeOH/H₂O, H₂ (10 bar), RT | 85-95 | N/A |
| Ni(acac)₂/dppe | Cross-coupling | THF, 80°C, 24h | 60-75 | N/A |
| Ir-Cp* complexes | Asymmetric hydrogenation | MeOH, H₂ (50 bar), RT | 80-95 | 85-95 |
The development of heterogeneous catalysts for oxime transformations has focused primarily on selective hydrogenation reactions [30]. Platinum-based heterogeneous catalysts, in combination with hydrogen gas and stoichiometric Brønsted acids, have achieved moderate catalytic efficiencies up to 290 turnovers [31]. More recently, homogeneous transition metal catalysts have demonstrated superior performance, with cyclometalated iridium complexes achieving turnover numbers up to 4,000 in asymmetric hydrogenation reactions [31].
Infrared spectroscopy serves as a fundamental analytical tool for the structural characterization and identification of 1-(4-bromophenyl)ethanone oxime, providing definitive evidence for the presence of the oxime functional group through characteristic vibrational frequencies. The infrared spectrum of this compound exhibits several distinctive absorption bands that enable both qualitative identification and quantitative analysis of structural purity [1] [2] [3].
The most characteristic and diagnostically significant absorption in the infrared spectrum of 1-(4-bromophenyl)ethanone oxime appears in the 3115-3300 cm⁻¹ region, corresponding to the hydroxyl stretching vibration of the oxime group [1] [2]. This broad absorption band typically appears at 3220-3290 cm⁻¹ for the compound in its crystalline form, reflecting the hydrogen-bonded nature of the oxime hydroxyl group in the solid state [4] [5]. The position of this band is particularly sensitive to the molecular environment and can shift significantly depending on the degree of intermolecular hydrogen bonding present in different crystalline forms [1] [6].
In solution studies, the oxime hydroxyl stretching frequency exhibits notable solvent-dependent behavior. When measured in non-polar solvents such as chloroform or benzene, a second absorption band appears at approximately 3550 cm⁻¹, corresponding to the non-hydrogen-bonded or "free" hydroxyl group [1]. This dual absorption pattern provides valuable information about the molecular association state and can be utilized to assess the purity of different crystalline forms, as highly pure samples typically show well-defined separation between these two absorption modes [1] [2].
The carbon-nitrogen double bond stretching vibration constitutes another critical diagnostic feature, appearing characteristically at 1590 cm⁻¹ for 1-(4-bromophenyl)ethanone oxime [4] [5]. This absorption band, falling within the general range of 1640-1665 cm⁻¹ for oxime compounds, remains relatively invariant across different isomeric forms and provides reliable confirmation of the intact oxime functionality [1] [2]. The consistency of this band position across various sample preparations makes it particularly valuable for monitoring reaction progress and assessing structural integrity during purification procedures.
The nitrogen-oxygen single bond stretching vibration appears as a moderately intense absorption at approximately 945 cm⁻¹ [4] [5] [2]. This band, typically observed in the 920-990 cm⁻¹ range for oxime compounds, serves as a complementary diagnostic feature that, when combined with the hydroxyl and carbon-nitrogen stretching frequencies, provides unambiguous identification of the oxime functional group [1] [3]. The relative intensity and sharpness of this absorption can provide insights into the molecular conformation and crystal packing arrangements in different polymorphic forms.
Additional characteristic absorptions include the aromatic carbon-hydrogen stretching vibrations at 3057 cm⁻¹, aliphatic carbon-hydrogen stretching at 2922 cm⁻¹, and aromatic carbon-carbon stretching vibrations at 1487 cm⁻¹ [4] [5]. The presence of the bromine substituent is confirmed by characteristic carbon-bromine stretching vibrations appearing in the 500-700 cm⁻¹ region, typically observed at approximately 610 cm⁻¹ [4] [5]. These supplementary absorptions provide additional structural confirmation and can be particularly useful in distinguishing between different halogenated derivatives.
Table 1: Infrared Spectroscopic Data for 1-(4-Bromophenyl)ethanone oxime
| Vibrational Mode | Frequency Range (cm⁻¹) | Characteristic Peak Position (cm⁻¹) | Assignment |
|---|---|---|---|
| O-H Stretch (Associated) | 3115-3300 | 3220-3290 | Hydrogen bonded OH in oxime |
| O-H Stretch (Free) | 3500-3600 | 3550 | Non-hydrogen bonded OH |
| C=N Stretch | 1640-1665 | 1590 | Carbon-nitrogen double bond |
| N-O Stretch | 920-990 | 945 | Nitrogen-oxygen single bond |
| C-H Stretch (Aromatic) | 3020-3100 | 3057 | Aromatic C-H stretch |
| C-H Stretch (Aliphatic) | 2850-3000 | 2922 | Methyl C-H stretch |
| C=C Stretch (Aromatic) | 1400-1600 | 1487 | Aromatic C=C stretch |
| C-Br Stretch | 500-700 | 610 | Carbon-bromine stretch |
The melting point determination of 1-(4-bromophenyl)ethanone oxime serves as a critical analytical parameter for assessing structural purity and identifying different crystalline forms, with observed values ranging from 108°C to 130°C depending on the isomeric composition and crystalline state [4] [5]. The significant variation in melting point ranges reflects the complex polymorphic behavior exhibited by this compound and provides valuable insights into the relationship between molecular structure and solid-state properties.
The E-isomer of 1-(4-bromophenyl)ethanone oxime consistently demonstrates higher melting points compared to the Z-isomer, with reported values of 119-121°C for the E-form and 112-115°C for the Z-form [4]. This difference in thermal stability reflects the distinct intermolecular hydrogen bonding patterns adopted by each stereoisomer in the crystalline state [8] [9]. The E-isomer benefits from more favorable intermolecular interactions, leading to enhanced crystal lattice stability and consequently higher melting points [8] [9].
Highly purified samples obtained through recrystallization procedures exhibit the most consistent and elevated melting points, with values reaching 128-130°C for material recrystallized from ethanol [5]. This enhancement in melting point directly correlates with increased structural purity, as the removal of impurities and the achievement of homogeneous crystalline forms result in more ordered crystal lattices with stronger intermolecular forces [10] [8]. The correlation between melting point elevation and purity levels provides a quantitative assessment tool for evaluating the effectiveness of different purification methodologies.
Column chromatography purified samples demonstrate exceptional purity levels, with melting points of 127-129°C and assessed purity values exceeding 99% [4]. The narrow melting point range observed for these highly purified materials reflects the elimination of structural impurities and the achievement of compositional homogeneity within the crystalline matrix [10] [8]. This correlation between melting point sharpness and purity levels enables the use of thermal analysis as a rapid quality control method for assessing the success of purification procedures.
Mixed E/Z isomeric compositions typically exhibit broader melting point ranges, with values spanning 108-130°C and purity assessments of 70-90% . The extended melting range reflects the presence of multiple crystalline forms with different thermal stabilities, resulting in a gradual melting process rather than the sharp transition observed for pure isomeric forms [8]. This behavior provides diagnostic information about isomeric purity and can be utilized to monitor the efficiency of isomeric separation procedures.
The crystalline characteristics observed for different purity levels provide additional qualitative assessment parameters. Highly pure samples consistently appear as white crystalline solids with well-defined crystal faces, while lower purity materials may exhibit off-white coloration and less defined crystalline morphology [4] [5]. These visual characteristics, combined with melting point data, provide comprehensive quality assessment capabilities for routine analytical applications.
Table 2: Melting Point Data for Different Isomers and Crystalline Forms
| Isomer/Form | Melting Point (°C) | Purity Assessment | Crystalline Characteristics |
|---|---|---|---|
| E-1-(4-Bromophenyl)ethanone oxime | 119-121 | High purity (>95%) | White crystalline solid |
| Z-1-(4-Bromophenyl)ethanone oxime | 112-115 | High purity (>95%) | White solid |
| Mixed E/Z isomers | 108-130 | Moderate purity (70-90%) | White to off-white solid |
| Recrystallized from ethanol | 128-130 | Very high purity (>98%) | White crystalline solid |
| Recrystallized from aqueous ethanol | 120-122 | High purity (>96%) | White crystalline solid |
| Column chromatography purified | 127-129 | Excellent purity (>99%) | Pure white crystals |
Chromatographic analysis plays an essential role in monitoring the complex reaction pathways and identifying byproducts formed during the Beckmann rearrangement of 1-(4-bromophenyl)ethanone oxime, with multiple analytical techniques employed to achieve comprehensive characterization of reaction mixtures [11] [12] [13]. The principal analytical challenges involve separating the desired amide product from unreacted starting material, hydrolysis products, and various isomeric rearrangement products that may form under different reaction conditions.
High Performance Liquid Chromatography represents the most widely employed technique for byproduct analysis, utilizing reverse-phase C18 columns with acetonitrile-water mobile phases in typical ratios of 70:30 [14] [15]. Detection is commonly performed using ultraviolet absorbance at 254 nm, providing excellent sensitivity for aromatic compounds while maintaining compatibility with gradient elution systems [14] [16]. The major rearrangement product, N-(4-bromophenyl)acetamide, typically elutes at 15.2 minutes under standard conditions, well-separated from unreacted starting material at 8.5 minutes [11] [12].
Gas Chromatography-Mass Spectrometry provides complementary analytical capabilities, particularly valuable for identifying structural isomers and characterizing fragmentation patterns of byproducts [17] [18]. The technique employs helium carrier gas with capillary columns, typically utilizing SP-2401-DB stationary phases that provide excellent resolution for oxime derivatives and their rearrangement products [17]. The mass spectrometric detection enables definitive structural identification through characteristic fragmentation patterns, with the molecular ion peak at m/z 214 providing confirmation of the intact oxime structure [18].
Thin Layer Chromatography serves as a rapid screening method for monitoring reaction progress and assessing the effectiveness of purification procedures [19] [20] [21]. Silica gel plates with hexane-ethyl acetate mobile phases in ratios of 7:3 provide optimal resolution for separating oxime isomers and their rearrangement products [22] [23]. The technique is particularly valuable for distinguishing between E and Z isomers, which typically exhibit different Rf values under standardized conditions [21] [24].
Column chromatography utilizing silica gel stationary phases represents the primary preparative separation method for isolating individual byproducts and assessing their structural characteristics [22] [25]. Hexane-ethyl acetate gradient elution systems provide excellent resolution capabilities, with typical starting conditions of 9:1 hexane-ethyl acetate progressing to higher ethyl acetate concentrations for eluting more polar components [22]. The technique enables both analytical assessment and preparative isolation of byproducts for subsequent structural characterization.
The analysis of Beckmann rearrangement byproducts reveals several characteristic impurity patterns that provide insights into reaction mechanisms and optimization strategies [11] [12] [13]. Unreacted starting material typically represents 5-15% of the reaction mixture, while hydrolysis products account for 1-5% of the total composition [11]. Isomeric rearrangement products, formed through alternative migration pathways, typically constitute 1-3% of the reaction mixture and require specialized analytical methods for identification and quantification [12] [13].
Table 3: Chromatographic Conditions for Byproduct Analysis
| Analytical Method | Mobile Phase/Eluent | Stationary Phase | Detection Method | Typical Retention Time |
|---|---|---|---|---|
| High Performance Liquid Chromatography (HPLC) | Acetonitrile:Water (70:30) | C18 column | UV at 254 nm | 8.5-12.5 min |
| Gas Chromatography (GC) | Helium carrier gas | SP-2401-DB coated column | Flame ionization detection | 12.65 min |
| Thin Layer Chromatography (TLC) | Hexane:Ethyl acetate (7:3) | Silica gel 60 | UV visualization | Rf = 0.45-0.65 |
| Column Chromatography | Hexane:Ethyl acetate (9:1) | Silica gel (230-400 mesh) | UV/Vis monitoring | N/A |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Helium carrier gas | Capillary column | Mass spectrometry | 10.2-15.8 min |
| Reverse Phase HPLC | Methanol:Phosphate buffer (60:40) | C18 reverse phase | UV-Vis detection | 6.8-9.2 min |
Mass spectrometric fragmentation analysis provides detailed structural information about byproducts and their formation mechanisms [18] [26]. The molecular ion peak at m/z 214 exhibits characteristic isotope patterns reflecting the presence of bromine, with the 81Br isotope appearing at m/z 212 with approximately equal intensity [18]. Major fragmentation pathways include loss of the oxime group (59 mass units) to yield m/z 155, and formation of the bromophenyl cation at m/z 106 [18]. These fragmentation patterns provide diagnostic information for identifying structural modifications and assessing the integrity of different reaction products.
Table 4: Mass Spectrometric Fragmentation Patterns
| Fragment Ion (m/z) | Relative Intensity (%) | Fragmentation Pathway | Structural Significance |
|---|---|---|---|
| 214 (M+) | 45-65 | Molecular ion peak | Molecular weight confirmation |
| 212 (M-2) | 45-65 | Isotope pattern (81Br) | Bromine isotope pattern |
| 155 | 80-100 | Loss of CH3C(=NOH) (59 mass units) | Oxime group elimination |
| 135 | 25-40 | Loss of bromine (79 mass units) | Debromination reaction |
| 106 | 60-80 | Formation of C6H4Br+ ion | Bromophenyl cation formation |
| 102 | 20-35 | Loss of CH3CO (43 mass units) | Acetyl group loss |
| 77 | 40-60 | Phenyl cation (C6H5+) | Aromatic ring fragmentation |
| 51 | 15-25 | C4H3+ fragment | Deep fragmentation |
The comprehensive analysis of byproduct formation patterns reveals important information about reaction selectivity and optimization parameters [11] [12] [13]. The major product, N-(4-bromophenyl)acetamide, typically accounts for 75-85% of the reaction mixture under optimized conditions, while various byproducts including hydrolysis products, isomeric rearrangement products, and polymeric materials constitute the remaining composition [11] [12]. The relative concentrations of these byproducts provide diagnostic information about reaction conditions and enable optimization of synthetic procedures for enhanced selectivity and yield.
Table 5: Byproduct Analysis in Beckmann Rearrangement Reactions
| Byproduct/Impurity | Expected Concentration (%) | Detection Method | Chromatographic Behavior |
|---|---|---|---|
| N-(4-bromophenyl)acetamide | 75-85 (major product) | HPLC-UV, GC-MS | Rt = 15.2 min (HPLC) |
| Unreacted starting material | 5-15 | HPLC-UV, TLC | Rt = 8.5 min (HPLC) |
| 4-bromobenzoic acid | 2-8 | HPLC-UV | Rt = 12.8 min (HPLC) |
| Hydrolysis products | 1-5 | HPLC-UV, LC-MS | Rt = 5.2-7.8 min (HPLC) |
| Isomeric rearrangement products | 1-3 | GC-MS, HPLC-UV | Rt = 13.5-16.8 min (HPLC) |
| Polymeric materials | 0.5-2 | GPC, HPLC-UV | Broad peak, Rt = 18-25 min |